3-Methylnaphtho[1,2-d]imidazole
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Overview
Description
3-Methylnaphtho[1,2-d]imidazole is a heterocyclic aromatic compound that features a fused imidazole and naphthalene ring system
Preparation Methods
The synthesis of 3-Methylnaphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-Methylnaphtho[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the naphthalene and imidazole rings.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with azides and nitriles.
Common reagents and conditions for these reactions include the use of solvents like ethanol, t-butanol, and catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) under microwave or visible light-mediated conditions . Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
3-Methylnaphtho[1,2-d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylnaphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the transformation of certain fungal forms, facilitating the task of host defense cells . Additionally, it may promote cell cycle progression and tumorigenesis by down-regulating the expression of cell cycle regulators .
Comparison with Similar Compounds
3-Methylnaphtho[1,2-d]imidazole can be compared with other similar compounds such as:
- 1-Aminonaphtho[2,3-d]imidazole
- 1-Aminophenanthro[9,10-d]imidazole
- 2-Aminoimidazole derivatives
These compounds share structural similarities but differ in their specific substituents and biological activities . The uniqueness of this compound lies in its specific fused ring system and the potential for diverse chemical modifications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-methylbenzo[e]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDTXPKCODZADQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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